1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine
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Overview
Description
1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazole, pyrrole, and pyrimidine moieties, making it a versatile scaffold for the development of novel therapeutic agents and other functional materials.
Preparation Methods
The synthesis of 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine typically involves multi-step procedures that include the formation of intermediate compounds followed by cyclization reactions. One common synthetic route involves the condensation of appropriate pyrazole and pyrrole derivatives under specific reaction conditions. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with N-substituted isatins in the presence of a base such as sodium methoxide in methanol can yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles such as amines or thiols.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases like cesium carbonate in dimethyl sulfoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Medicine: It has shown potential as a therapeutic agent, particularly as a CDK2 inhibitor for cancer treatment.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, the compound binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids such as Leu83 .
Comparison with Similar Compounds
1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, but with different biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also features a fused ring system and has been studied as a CDK2 inhibitor.
The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
749901-36-8 |
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Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4,5,7,9-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7,10-pentaene |
InChI |
InChI=1S/C8H6N4/c1-2-7-6-4-10-11-8(6)9-5-12(7)3-1/h1-3,5H,4H2 |
InChI Key |
ZLVVXRKBQTZJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=CN3C2=CC=C3)N=N1 |
Origin of Product |
United States |
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